molecular formula C11H14O B13608935 3-(2,3-Dimethylphenyl)prop-2-en-1-ol

3-(2,3-Dimethylphenyl)prop-2-en-1-ol

Cat. No.: B13608935
M. Wt: 162.23 g/mol
InChI Key: NZCCIQSUQUABHL-QPJJXVBHSA-N
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Description

3-(2,3-Dimethylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O It is a derivative of propen-1-ol, where the hydrogen atoms on the phenyl ring are substituted with two methyl groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylbenzaldehyde with propargyl alcohol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. Catalysts such as palladium or copper can be used to facilitate the reaction, and the process may be carried out under controlled temperature and pressure conditions to optimize the production.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: 2,3-Dimethylbenzaldehyde or 2,3-dimethylbenzoic acid.

    Reduction: 3-(2,3-Dimethylphenyl)propan-1-ol or 3-(2,3-Dimethylphenyl)propane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2,3-Dimethylphenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethylphenyl)prop-2-en-1-ol
  • 3-(2,4-Dimethylphenyl)prop-2-en-1-ol
  • 3-(2,5-Dimethylphenyl)prop-2-en-1-ol

Uniqueness

3-(2,3-Dimethylphenyl)prop-2-en-1-ol is unique due to the specific positioning of the methyl groups on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

(E)-3-(2,3-dimethylphenyl)prop-2-en-1-ol

InChI

InChI=1S/C11H14O/c1-9-5-3-6-11(10(9)2)7-4-8-12/h3-7,12H,8H2,1-2H3/b7-4+

InChI Key

NZCCIQSUQUABHL-QPJJXVBHSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)/C=C/CO)C

Canonical SMILES

CC1=C(C(=CC=C1)C=CCO)C

Origin of Product

United States

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